

Application Notes and Protocols for Plant Growth Regulation Using Thiourea Seed Priming

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For Researchers, Scientists, and Drug Development Professionals

Thiourea (NH₂CSNH₂), a molecule containing both nitrogen and sulfur, has emerged as a significant plant growth regulator. Its application through seed priming has been shown to enhance germination, improve seedling vigor, and increase tolerance to a range of abiotic stresses, including drought, salinity, and heat stress.[1][2][3][4] This document provides detailed application notes and protocols for utilizing **thiourea** seed priming in research and developmental settings.

Thiourea's efficacy stems from its multifaceted physiological and biochemical effects. It improves leaf gas exchange, nutrient uptake by roots, and subsequent assimilation.[1][2][3][4] At the biochemical level, it enhances sugar metabolism and protein biosynthesis.[1][2][3][4] Furthermore, **thiourea** modulates gene expression, a likely mechanism for its stress-mitigating effects.[1][2][3][4] The thiol group within **thiourea** is a potent scavenger of reactive oxygen species (ROS), thus alleviating oxidative stress, while the imino group can serve as a nitrogen source.[4][5]

Data Summary of Thiourea Seed Priming Effects

The following tables summarize the quantitative effects of **thiourea** seed priming on various plant species under different conditions, as reported in the cited literature.







Table 1: Effect of **Thiourea** Seed Priming on Germination and Seedling Growth under Abiotic Stress



Plant Species	Stress Condition	Thiourea Concentrati on (ppm)	Priming Duration	Observed Improveme nts	Reference
Mungbean (Vigna radiata L.)	Water (-0.2 & -0.4 MPa PEG) & Salinity (30 & 50 mM NaCl)	1000	Not Specified	Higher germination percentage and seedling growth compared to non-primed and hydroprimed seeds. 15-85% longer seedlings under water stress.	[5]
Wheat (Triticum aestivum L.)	Late Sown	400	Not Specified	Maximum leaf area index and crop growth rate.	[6]
Wheat (Triticum aestivum L.)	Late Sown	800	Not Specified	Minimum time to 50% emergence.	[6]
Camelina (Camelina sativa L.)	Heat Stress (32°C)	500	Not Specified	Improved root and shoot length, biomass production, and seed yield (12-15% increase).	[7][8][9]
Indian Squash	Heat Stress	500	6 hours	Lower improvement	[10]



(Praecitrullus				in	
fistulosus)		germination,	germination,		
				plant height,	
				and yield	
				compared to	
				Ascorbic Acid	
				and Salicylic	
				Acid priming.	
	Salinity (70 mM)	150 mM		Increased	
_			16 hours	shoot fresh	
Sesame (Sesamum indicum L.)				weight (13-	
				16%) and	[11]
				shoot dry	
				weight (21-	
				24%).	

Table 2: Physiological and Biochemical Effects of **Thiourea** Application



Plant Species	Application Method	Thiourea Concentrati on	Stress Condition	Key Physiologic al/Biochemi cal Changes	Reference
Wheat	Foliar Spray	500 ppm	Heat Stress	Increased grain yield by 24%.	[12]
Wheat	Seed Soaking + Foliar Spray	500 ppm	Normal	Increased plant height, tiller number, dry matter accumulation, and chlorophyll content.	[12]
Mustard	Foliar Spray	0.1%	Normal	Increased plant height, LAI, and dry matter accumulation.	[12]
Camelina (Camelina sativa L.)	Seed Priming	500 ppm	Heat Stress	Upregulated plant water relations, regulated stomatal conductance and photosyntheti c efficiency.	[7]
Calotropis procera	Seed Priming	0.3%	Salinity (120 mM)	Higher chlorophyll content.	[13]



Experimental Protocols Protocol 1: Standard Thiourea Seed Priming

This protocol describes a general procedure for **thiourea** seed priming, which can be optimized for different plant species and experimental setups.

Materials:

- Seeds of the desired plant species
- Thiourea (reagent grade)
- Distilled water
- Beakers or flasks
- Magnetic stirrer and stir bars
- Filter paper or paper towels
- Incubator or growth chamber

Procedure:

- Solution Preparation: Prepare the desired concentration of thiourea solution (e.g., 500 ppm, 1000 ppm) by dissolving the calculated amount of thiourea in distilled water. For example, to make a 1000 ppm (mg/L) solution, dissolve 1 gram of thiourea in 1 liter of distilled water.
- Seed Soaking: Place the seeds in a beaker and add the **thiourea** solution. Ensure the seeds are fully submerged. The seed-to-solution ratio should be sufficient to allow for uniform hydration (e.g., 1:5 w/v).
- Priming Duration: Gently stir the mixture on a magnetic stirrer at a low speed or periodically swirl the flask. The duration of priming can vary from a few hours to overnight (e.g., 6, 12, or 16 hours) depending on the seed type and prior optimization.[10][11]
- Rinsing: After the priming period, decant the thiourea solution and thoroughly rinse the seeds with distilled water to remove any excess thiourea.



- Drying: Spread the seeds on filter paper or paper towels in a thin layer and allow them to airdry back to their original moisture content. This can be done at room temperature, avoiding direct sunlight or high temperatures.
- Storage: Once dried, the primed seeds can be sown immediately or stored in a cool, dry place for a short period before sowing.

Protocol 2: Germination Assay under Stress Conditions

This protocol outlines the steps to evaluate the efficacy of **thiourea** priming on seed germination under simulated abiotic stress.

Materials:

- Primed and non-primed (control) seeds
- Petri dishes with filter paper
- Stress-inducing agents (e.g., Polyethylene glycol (PEG) for drought, Sodium chloride (NaCl) for salinity)
- Growth chamber or incubator with controlled temperature and light conditions
- Forceps

Procedure:

- Stress Media Preparation: Prepare the stress solutions of desired concentrations (e.g., -0.2 MPa PEG, 50 mM NaCl).[5]
- Plating: Place two layers of filter paper in each Petri dish and moisten them with the respective stress solution or distilled water (for control).
- Seed Placement: Arrange a known number of seeds (e.g., 25 or 50) evenly on the filter paper in each Petri dish using forceps.
- Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber set to the appropriate temperature and light/dark cycle for the specific plant

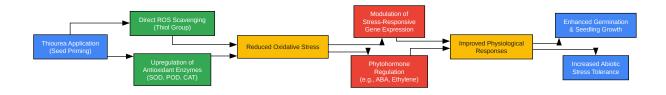


species.

- Data Collection:
 - Germination Percentage: Count the number of germinated seeds (radicle emergence)
 daily for a specified period (e.g., 7 days).
 - Seedling Length: At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each treatment.[5]
 - Seedling Vigor Index: Calculate the seedling vigor index using the formula: Vigor Index =
 (Mean root length + Mean shoot length) × Germination percentage.

Signaling Pathways and Experimental Workflows Thiourea-Mediated Stress Tolerance Signaling Pathway

The application of **thiourea** triggers a cascade of molecular and physiological responses that contribute to enhanced stress tolerance. The thiol group in **thiourea** plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage. This, in turn, influences downstream signaling pathways involving phytohormones and stress-responsive genes.



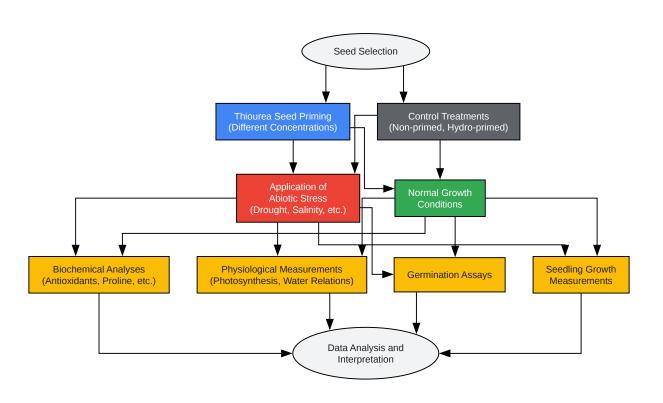
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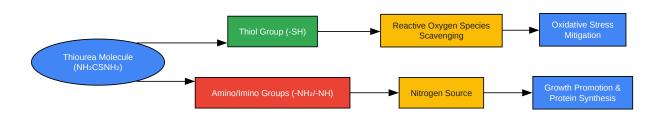
Caption: **Thiourea**-induced signaling for stress tolerance.

Experimental Workflow for Evaluating Thiourea Seed Priming



The following diagram illustrates a typical experimental workflow for assessing the effects of **thiourea** seed priming on plant growth and stress tolerance.





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